molecular formula C8H14O B14898064 Spiro[3.4]octan-6-ol

Spiro[3.4]octan-6-ol

Cat. No.: B14898064
M. Wt: 126.20 g/mol
InChI Key: HWJDSQNWVRULIH-UHFFFAOYSA-N
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Description

Spiro[34]octan-6-ol is a spirocyclic compound with the molecular formula C8H14O It features a unique structure where two rings share a single carbon atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.4]octan-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with formaldehyde in the presence of a base can yield this compound. Another method involves the use of radical chemistry, where free radicals are generated to induce the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[3.4]octan-6-one, while reduction can produce various alcohols .

Scientific Research Applications

Spiro[3.4]octan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.4]octan-6-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s unique spirocyclic structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

spiro[3.4]octan-7-ol

InChI

InChI=1S/C8H14O/c9-7-2-5-8(6-7)3-1-4-8/h7,9H,1-6H2

InChI Key

HWJDSQNWVRULIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(C2)O

Origin of Product

United States

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